molecular formula C13H22N2O2 B14628789 N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide CAS No. 57068-60-7

N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide

Cat. No.: B14628789
CAS No.: 57068-60-7
M. Wt: 238.33 g/mol
InChI Key: QVFYHILCQAVUJX-UHFFFAOYSA-N
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Description

N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide typically involves the reaction of butylamine with 4-ethyl-1,3-oxazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Butyl-N-(4-ethyl-1,3-oxazol-2-yl)butanamide

Uniqueness

N-Butyl-N-(4-ethyl-1,3-oxazol-2-YL)-2-methylpropanamide stands out due to its specific structural features, such as the presence of the 4-ethyl group on the oxazole ring. This structural uniqueness can influence its reactivity and interactions, making it distinct from other similar compounds.

Properties

CAS No.

57068-60-7

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

N-butyl-N-(4-ethyl-1,3-oxazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C13H22N2O2/c1-5-7-8-15(12(16)10(3)4)13-14-11(6-2)9-17-13/h9-10H,5-8H2,1-4H3

InChI Key

QVFYHILCQAVUJX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)CC)C(=O)C(C)C

Origin of Product

United States

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